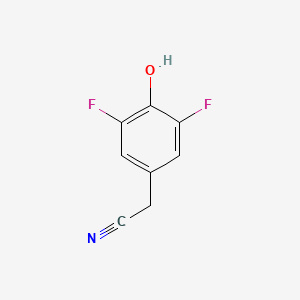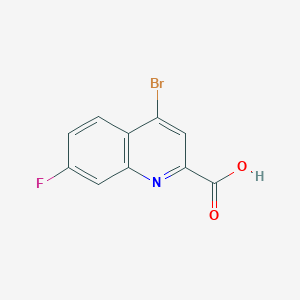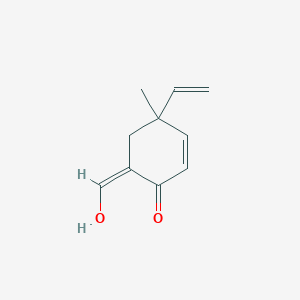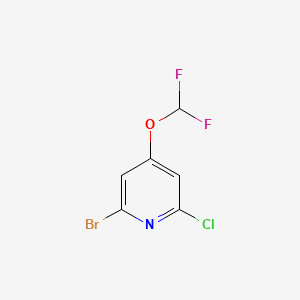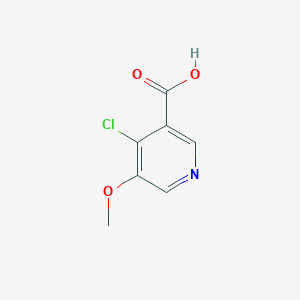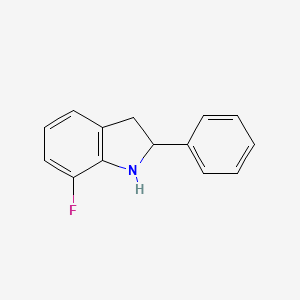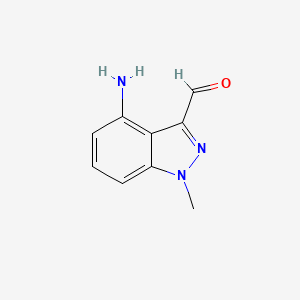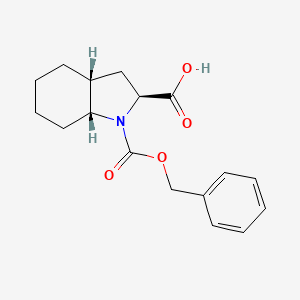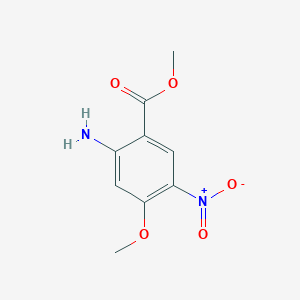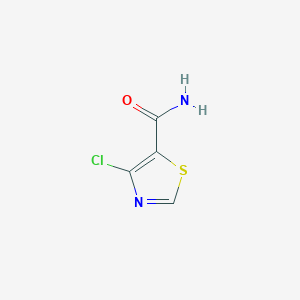
4-Chlorothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothiazole-5-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboxamide typically involves the reaction of thiazole derivatives with chlorinating agents. One common method includes the reaction of allyl isothiocyanate derivatives with a chlorinating agent under mild conditions . This process is advantageous as it does not require a large excess of the chlorinating agent and can be performed under simple and convenient reaction conditions.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and scalable methods to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorothiazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction typically involves the addition of hydrogen, resulting in the reduction of the thiazole ring.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield reduced thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chlorothiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Chlorothiazole-5-carboxamide involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The compound can also modulate signaling pathways, such as the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A basic heterocyclic compound containing sulfur and nitrogen atoms.
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide: A derivative with significant anticancer activity.
Tiazofurin: A thiazole nucleoside analog with antineoplastic properties.
Uniqueness: 4-Chlorothiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C4H3ClN2OS |
|---|---|
Molekulargewicht |
162.60 g/mol |
IUPAC-Name |
4-chloro-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(4(6)8)9-1-7-3/h1H,(H2,6,8) |
InChI-Schlüssel |
IYZKDDAOUQOJBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


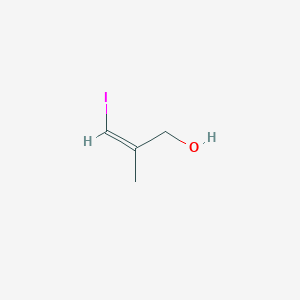
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
